molecular formula C8H12N4O2 B14379057 (1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea

(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea

Cat. No.: B14379057
M. Wt: 196.21 g/mol
InChI Key: FDYVGHULLJBYNA-UHFFFAOYSA-N
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Description

(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea is a synthetic organic compound with a unique structure that includes an imidazolidinone ring and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea typically involves the reaction of 1-methyl-4-oxoimidazolidine with propenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal waste.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-oxoimidazolidin-2-ylidene derivatives: Compounds with similar structures but different substituents on the imidazolidinone ring.

    Propenylurea derivatives: Compounds with similar propenyl groups but different core structures.

Uniqueness

(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea is unique due to its combination of an imidazolidinone ring and a propenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea

InChI

InChI=1S/C8H12N4O2/c1-3-4-9-8(14)11-7-10-6(13)5-12(7)2/h3-4H,5H2,1-2H3,(H2,9,10,11,13,14)

InChI Key

FDYVGHULLJBYNA-UHFFFAOYSA-N

Isomeric SMILES

CC=CNC(=O)/N=C/1\NC(=O)CN1C

Canonical SMILES

CC=CNC(=O)N=C1NC(=O)CN1C

Origin of Product

United States

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